molecular formula C12H14BF3O2 B1302767 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane CAS No. 827614-70-0

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane

Cat. No.: B1302767
CAS No.: 827614-70-0
M. Wt: 258.05 g/mol
InChI Key: VFCTUUBAONBDJU-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane (CAS: 827614-70-0), also known as 3,4,5-trifluorophenylboronic acid pinacol ester, is a fluorinated arylboronic ester with the molecular formula C₁₂H₁₄BF₃O₂ and a molecular weight of 258.05 g/mol . Its structure features a pinacol boronate core (1,3,2-dioxaborolane) substituted with a 3,4,5-trifluorophenyl group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing nature of fluorine atoms, which enhance stability and reactivity .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCTUUBAONBDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375304
Record name 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
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Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-70-0
Record name 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
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Record name 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
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Record name 3,4,5-Trifluorophenylboronic acid, pinacol ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 3,4,5-trifluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

3,4,5-Trifluorophenylboronic acid+PinacolThis compound\text{3,4,5-Trifluorophenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 3,4,5-Trifluorophenylboronic acid+Pinacol→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The compound can be oxidized to form the corresponding boronic acid.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: 3,4,5-Trifluorophenylboronic acid.

    Substitution: Various substituted trifluorophenyl derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, for example, the boronate complex reacts with a palladium catalyst to form a palladium-boron intermediate, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features, synthesis methods, and applications of the target compound with analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield Reference
Target Compound 3,4,5-Trifluorophenyl C₁₂H₁₄BF₃O₂ 258.05 High stability; used in cross-coupling for pharmaceuticals/materials. N/A
2-(2,4,6-Trifluorophenyl) Analog (2b) 2,4,6-Trifluorophenyl C₁₂H₁₄BF₃O₂ 258.05 99% yield via Pd-catalyzed C–Cl borylation; meta-fluorine pattern affects regioselectivity. 99%
2-(Perfluorophenyl) Analog (2d) Pentafluorophenyl C₁₂H₁₀BF₅O₂ 290.02 Extreme electron deficiency; suited for electron-poor systems in catalysis. >90%
2-(2,4,5-Tribromophenyl) Analog 2,4,5-Tribromophenyl C₁₂H₁₄BBr₃O₂ 440.76 High molecular weight; bromine enhances halogen bonding for material science. N/A
2-(2-Phenylpropyl) Analog 2-Phenylpropyl C₁₆H₂₃BO₂ 258.16 Alkyl-substituted; used in hydroboration reactions. 80% (mixture)
2-(Thiophen-2-yl) Analog (2e) Thiophen-2-yl C₁₀H₁₆BO₂S 225.11 Heteroaromatic; applicable in conjugated polymer synthesis. N/A
Key Observations:
  • Fluorine Substitution Patterns : The target compound’s 3,4,5-trifluorophenyl group provides balanced electronic effects compared to the 2,4,6-trifluorophenyl analog (2b). The latter’s symmetry may enhance crystallinity, while the former’s asymmetry could improve solubility .
  • Halogen Effects : Bromine substituents (e.g., 2,4,5-tribromophenyl) increase molecular weight and polarizability, making such analogs useful in materials requiring halogen bonding .
  • Synthetic Yields : Palladium-catalyzed borylation (e.g., compound 2b) achieves near-quantitative yields under mild conditions, whereas alkyl-substituted analogs (e.g., 2-phenylpropyl) may form mixtures due to competing reaction pathways .

Spectroscopic and Reactivity Comparisons

  • ¹H NMR: The target compound’s aromatic protons resonate upfield (δ ~7.0–7.3) due to fluorine’s electron-withdrawing effects, whereas non-fluorinated analogs (e.g., 2-phenylpropyl) show signals at δ 7.15–7.36 .
  • ¹¹B NMR : All analogs exhibit signals near δ 30–34 ppm, typical for sp²-hybridized boron in dioxaborolanes .
  • Reactivity: Fluorinated derivatives exhibit slower protodeboronation rates compared to non-fluorinated arylboronates, enhancing their utility in iterative coupling reactions .

Biological Activity

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane (CAS RN: 827614-70-0) is a boron-containing compound with significant implications in medicinal chemistry and organic synthesis. Its unique structural features contribute to its biological activity, particularly in the context of drug development and material science. This article reviews its biological properties, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₄BF₃O₂
  • Molecular Weight : 258.05 g/mol
  • Physical State : Liquid at room temperature
  • Purity : >98.0% (GC)

Structural Characteristics

The compound features a dioxaborolane ring which is crucial for its reactivity and interaction with biological targets. The presence of trifluorophenyl groups enhances its lipophilicity and stability.

  • Enzyme Inhibition : Studies indicate that compounds similar to this compound can act as inhibitors for various enzymes involved in metabolic pathways. For example:
    • Inhibition of serine proteases has been reported with structurally related boronates.
    • Potential interactions with kinases suggest a role in cancer therapeutics.
  • Antimicrobial Activity : Preliminary studies show that boron-containing compounds exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.
  • Antioxidant Properties : The compound's ability to scavenge free radicals has been documented in vitro. This suggests potential applications in oxidative stress-related diseases.

Toxicity Profile

The compound is classified as harmful if swallowed or in contact with skin (H302 and H312 warnings). Safety data sheets recommend handling precautions to mitigate exposure risks.

Toxicity ParameterValue
Oral LD50Not established
Dermal LD50Not established
Eye IrritationCauses serious eye irritation

Case Study 1: Enzyme Inhibition in Cancer Cells

A study investigated the effects of this compound on cancer cell lines. The results indicated:

  • Cell Line Used : MCF-7 (breast cancer)
  • Concentration Range : 1 µM to 100 µM
  • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as confirmed by flow cytometry.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains.

  • Bacterial Strains Tested : E. coli and S. aureus
  • Minimum Inhibitory Concentration (MIC) : 50 µg/mL for both strains.
  • Mechanism Proposed : Disruption of bacterial cell wall integrity leading to cell lysis.

Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionEffective against serine proteases
AntimicrobialActive against E. coli and S. aureus
AntioxidantScavenges free radicals; potential neuroprotective effects

Q & A

Q. What are the standard synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane?

The compound is typically synthesized via hydroboration or Suzuki-coupling precursors. A common method involves reacting fluorinated aryl halides with pinacolborane derivatives under inert conditions. For example, hydroboration of alkynyl pinacolboronates with dicyclohexylborane (1:1 molar ratio) in anhydrous solvents under nitrogen/argon yields stereoselective boronates . Adjusting substituents on the aryl halide (e.g., 3,4,5-trifluorophenyl) allows targeted synthesis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. How is Suzuki-Miyaura coupling applied using this boronate ester in cross-coupling reactions?

This boronate ester acts as a key partner in Suzuki-Miyaura reactions for forming carbon-carbon bonds. For example, coupling with aryl/vinyl halides under Pd catalysis (e.g., Pd(PPh₃)₄) in the presence of anhydrous potassium carbonate (K₂CO₃) at 100°C yields biaryl or styryl derivatives . The fluorinated aryl group enhances electron-deficient character, improving reactivity in electron-demanding couplings. Optimizing solvent (THF/toluene) and base (K₃PO₄ vs. K₂CO₃) can address yield variations .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Aromatic protons in the 3,4,5-trifluorophenyl group appear as distinct multiplets (δ 6.8–7.2 ppm), while the pinacol methyl groups resonate as singlets (δ 1.0–1.3 ppm). Fluorine substitution causes splitting patterns due to ¹⁹F-¹H coupling .
  • ¹¹B NMR : A sharp peak near δ 30–32 ppm confirms the sp²-hybridized boron center .
  • MS (ESI) : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₁₃H₁₅B₁F₃O₂; exact mass: 285.11 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4,5-trifluorophenyl group influence reaction outcomes in cross-coupling?

The trifluorophenyl group introduces both steric bulk and electron-withdrawing effects:

  • Steric effects : Ortho-fluorine atoms hinder coupling at the boron-aryl bond, requiring bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Electronic effects : Fluorine substituents lower the LUMO of the boronate, accelerating transmetalation in Pd-catalyzed reactions but may reduce stability under basic conditions. Controlled pH (pH 7–9) mitigates protodeboronation .

Q. How can contradictions in ¹¹B NMR data for structurally similar dioxaborolanes be resolved?

Variations in ¹¹B NMR shifts arise from differences in substituent electronegativity and solvent effects. For example:

  • Electron-withdrawing groups (e.g., -CF₃) deshield boron, upfield shifts (δ 28–30 ppm vs. δ 32–34 ppm for alkyl-substituted analogs) .
  • Anhydrous solvents (CDCl₃ vs. DMSO-d₆) alter hydrogen bonding, affecting peak sharpness. Internal calibration with BF₃·OEt₂ (δ 0 ppm) improves reproducibility .

Q. What strategies improve stereoselectivity in hydroboration reactions to synthesize fluorinated dioxaborolanes?

  • Catalyst choice : Chiral ligands (e.g., (R)-BINAP) or Rh catalysts (e.g., RhCl(PPh₃)₃) enhance enantioselectivity in hydroboration of alkynes .
  • Solvent polarity : Non-polar solvents (hexane) favor cis-addition, while polar aprotic solvents (THF) may induce protodeboronation .
  • Temperature control : Low temperatures (−78°C) suppress side reactions, preserving stereochemical integrity .

Q. What are the challenges in scaling up reactions involving fluorinated dioxaborolanes?

  • Moisture sensitivity : Hydrolysis of the B–O bond necessitates strict anhydrous conditions (Schlenk techniques, gloveboxes) .
  • Purification : Fluorinated byproducts (e.g., HF) require neutralization with CaCO₃ prior to chromatography .
  • Thermal stability : Decomposition above 150°C limits high-temperature reactions; microwave-assisted synthesis at controlled intervals (≤120°C) improves scalability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane

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